molecular formula C9H13Cl2N3 B2467934 2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride CAS No. 1197228-71-9

2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride

Cat. No. B2467934
M. Wt: 234.12
InChI Key: PSNLQKXSYHKDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Chemical Synthesis

    • Imidazole has become an important synthon in the development of new drugs .
    • The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .
    • These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Antioxidant Potential

    • Some derivatives of imidazole have shown good scavenging potential, which can be used as antioxidants .
    • For example, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives have shown good scavenging potential compared to ascorbic acid .
  • Chemical Industry

    • Imidazole derivatives are important fine chemical raw materials .
    • Due to the strong coordination ability and diversity of coordination structures of organic compounds containing the imidazole functional group, the coordination chemistry of imidazole-containing ligands has become a very active research topic .
  • Production of Imidazolones

    • The reaction of imidazole has been used a number of times in the production of di- and tri-substituted imidazolones .
  • Anti-Inflammatory Studies
    • Some derivatives of imidazole have been synthesized and studied for their anti-inflammatory properties .
    • For example, 2-(Arylmethyl)-1-ethyl-1H-benzo[d]imidazol-5-amines have been synthesized and evaluated for their anti-inflammatory potential .
    • Molecular docking of 5COX with the ligand using a docking server predicted the compound to be a potential anti-inflammatory compound .

properties

IUPAC Name

2-ethyl-3H-benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-2-9-11-7-4-3-6(10)5-8(7)12-9;;/h3-5H,2,10H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNLQKXSYHKDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride

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